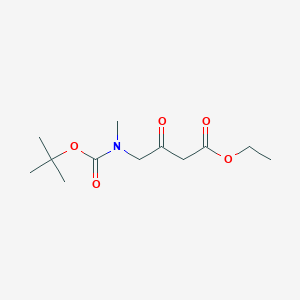
Ethyl 4-((tert-butoxycarbonyl)(methyl)amino)-3-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-((tert-butoxycarbonyl)(methyl)amino)-3-oxobutanoate is a synthetic organic compound characterized by its complex structure, which includes an ethyl ester, a tert-butoxycarbonyl (Boc) protecting group, and a methylamino group. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-((tert-butoxycarbonyl)(methyl)amino)-3-oxobutanoate typically involves multiple steps. One common method includes the protection of an amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium or in organic solvents like tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of microreactor systems has been reported to improve the sustainability and versatility of the process .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-((tert-butoxycarbonyl)(methyl)amino)-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the Boc group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Ethyl 4-((tert-butoxycarbonyl)(methyl)amino)-3-oxobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor in the development of pharmaceutical drugs.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl 4-((tert-butoxycarbonyl)(methyl)amino)-3-oxobutanoate involves its interaction with specific molecular targets. The Boc group acts as a protecting group for amines, preventing unwanted side reactions during synthesis. The compound can be selectively deprotected under acidic conditions, revealing the free amine group for further reactions .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl N-Boc-4-methylpiperidine-4-carboxylate: Similar in structure, this compound also contains a Boc-protected amine and an ester group.
tert-Butyl 4-(hydroxymethyl)benzylcarbamate: Another Boc-protected compound used in organic synthesis.
Uniqueness
Ethyl 4-((tert-butoxycarbonyl)(methyl)amino)-3-oxobutanoate is unique due to its specific combination of functional groups, which makes it a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its importance in scientific research and industrial production.
Propiedades
Fórmula molecular |
C12H21NO5 |
|---|---|
Peso molecular |
259.30 g/mol |
Nombre IUPAC |
ethyl 4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-oxobutanoate |
InChI |
InChI=1S/C12H21NO5/c1-6-17-10(15)7-9(14)8-13(5)11(16)18-12(2,3)4/h6-8H2,1-5H3 |
Clave InChI |
GCAUMVLEDUTKIP-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC(=O)CN(C)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















